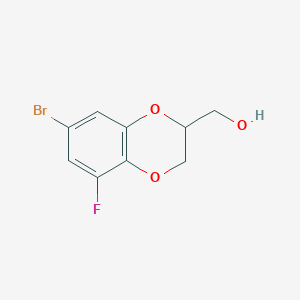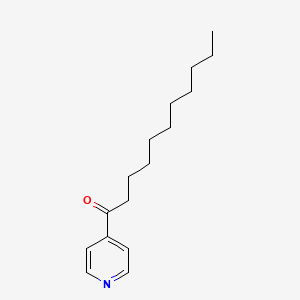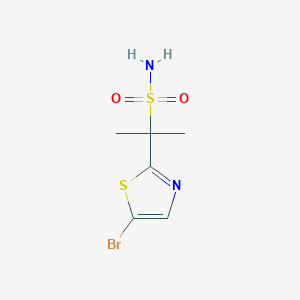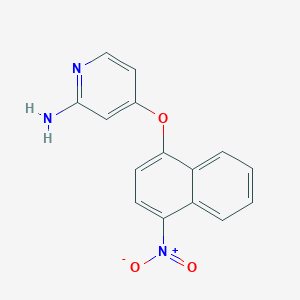![molecular formula C14H16O5 B8511597 ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate](/img/structure/B8511597.png)
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate
Descripción general
Descripción
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is an organic compound that features a cyclopropane ring, a hydroxy group, and a phenoxy group attached to an acetic acid ethyl ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (2-Cyclopropanecarbonyl-3-oxo-phenoxy)-acetic acid ethyl ester.
Reduction: Formation of (2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate involves its interaction with specific molecular targets. The hydroxy and phenoxy groups may participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity and function. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
(2-Cyclopropanecarbonyl-3-hydroxy-phenoxy)-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid ester.
Uniqueness
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ester group allows for easy modification, and the presence of the cyclopropane ring adds to its stability and reactivity.
Propiedades
Fórmula molecular |
C14H16O5 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
ethyl 2-[2-(cyclopropanecarbonyl)-3-hydroxyphenoxy]acetate |
InChI |
InChI=1S/C14H16O5/c1-2-18-12(16)8-19-11-5-3-4-10(15)13(11)14(17)9-6-7-9/h3-5,9,15H,2,6-8H2,1H3 |
Clave InChI |
YWKCKQPLXSKJAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=CC(=C1C(=O)C2CC2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Methoxy-2-[4-(2-phenylethenyl)phenyl]-1-benzofuran](/img/structure/B8511521.png)


![5-Bromo-2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinecarboxylic acid](/img/structure/B8511536.png)



![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8511580.png)





![[4-(4-Propylcyclohexyl)phenyl]acetyl chloride](/img/structure/B8511618.png)
